

Application Notes and Protocols for DA-7867 in In Vitro Experiments

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Compound of Interest

Compound Name: DA-7867

Cat. No.: B1669732

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Introduction

DA-7867 is a novel oxazolidinone antibiotic demonstrating potent in vitro activity against a broad spectrum of aerobic and anaerobic bacteria, including multidrug-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant enterococci (VRE). As a member of the oxazolidinone class, **DA-7867** exerts its antibacterial effect by inhibiting protein synthesis at an early stage. These application notes provide detailed protocols for the preparation of **DA-7867** stock solutions for use in various in vitro experimental settings, along with relevant physicochemical and biological data to guide researchers in their studies.

Physicochemical and Biological Properties of DA-7867

A summary of the key properties of **DA-7867** is presented in the table below, compiled from available research data.

Property	Value	Reference
Chemical Name	(S)-[N-3-(4-[2-(1-methyl-5-tetrazolyl)-pyridin-5-yl]-3-fluorophenyl)-2-oxo-5-oxazolidinyl] methyl acetamide	[1]
Molecular Weight	411.39 g/mol	[2]
Appearance	Powder	[2]
Mechanism of Action	Inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.	[3][4][5]

In Vitro Antibacterial Activity of DA-7867

DA-7867 has demonstrated significant potency against a variety of bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **DA-7867** against selected pathogens.

Bacterial Strain	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference
Staphylococcus aureus (all strains)	≤0.78	[6]		
Methicillin-Resistant S. aureus (MRSA)	0.25	[1]		
Vancomycin-Resistant Enterococci (VRE)	≤0.39	[6]		
Penicillin-Resistant Streptococcus pneumoniae (PRSP)	0.05 - 0.39	≤0.39	[6]	

Preparation of DA-7867 Stock Solutions

The following protocols are recommended for the preparation of **DA-7867** stock solutions for in vitro experiments. It is crucial to use aseptic techniques in a biological safety cabinet to maintain sterility.

Materials

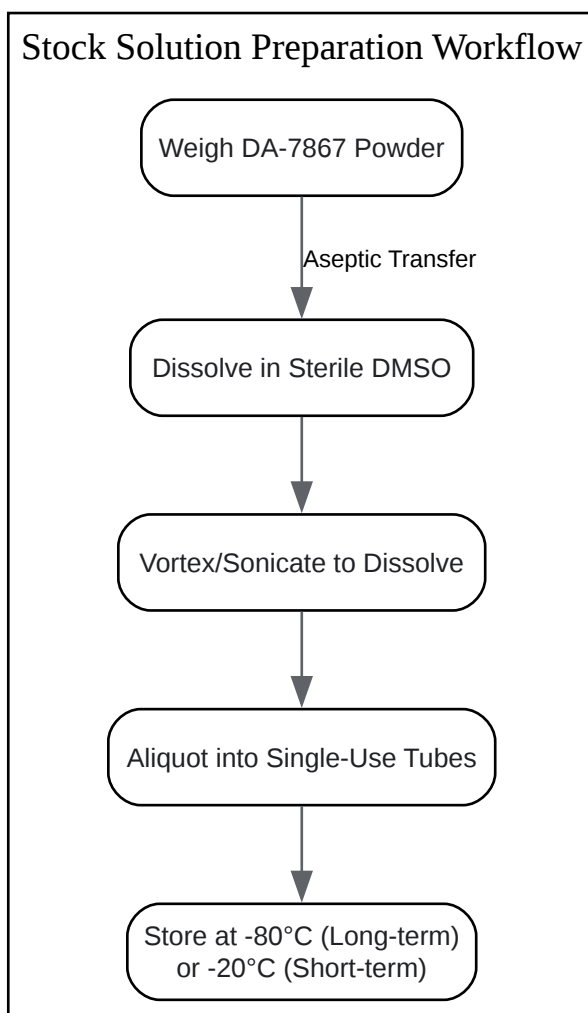
- **DA-7867** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)
- Calibrated analytical balance
- Vortex mixer

- Sonicator (optional)
- Sterile, disposable serological pipettes and pipette tips

Protocol 1: High-Concentration Stock Solution (40 mg/mL)

This protocol is suitable for preparing a concentrated stock solution that can be stored for long periods and diluted for various applications.

- Calculate the required mass of **DA-7867**:
 - To prepare 1 mL of a 40 mg/mL stock solution, weigh out 40 mg of **DA-7867** powder.
- Dissolution in DMSO:
 - Aseptically transfer the weighed **DA-7867** powder into a sterile conical tube.
 - Add the calculated volume of sterile DMSO to the tube.
 - Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid in dissolution if necessary.
- Aliquoting and Storage:
 - Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL, 50 µL) in sterile polypropylene microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
 - Store the aliquots at -80°C for long-term storage (up to 1 year). For short-term storage, aliquots can be kept at -20°C for up to 3 months.^[2]



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Workflow for preparing **DA-7867** stock solution.

Experimental Protocols

Protocol 2: Preparation of Working Solutions for Antimicrobial Susceptibility Testing (AST)

This protocol describes the preparation of working solutions from the high-concentration stock for use in assays such as Minimum Inhibitory Concentration (MIC) determination, following general Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Thaw Stock Solution:

- Thaw a single aliquot of the 40 mg/mL **DA-7867** stock solution at room temperature.
- Intermediate Dilutions:
 - Perform a serial dilution of the stock solution in a sterile, inert solvent (e.g., sterile water or a co-solvent mixture as per specific assay requirements) to create a range of intermediate concentrations. It is important to note that **DA-7867** is poorly soluble in aqueous solutions, so the final concentration of DMSO in the assay should be kept low (typically $\leq 0.5\%$) to avoid solvent-induced artifacts.
- Preparation of Final Assay Concentrations:
 - Further dilute the intermediate solutions in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve the final desired concentrations for the assay.
 - For a standard broth microdilution MIC assay, a two-fold serial dilution is typically performed in a 96-well plate.

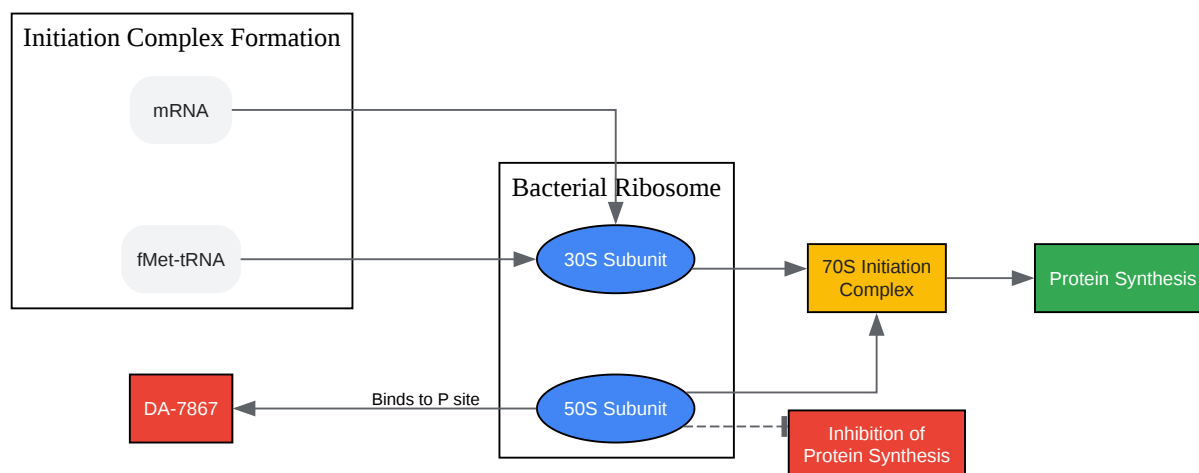
Protocol 3: Time-Kill Assay

- Prepare working solutions of **DA-7867** in the appropriate broth medium at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).^[2]
- Inoculate the broth with a logarithmic-phase bacterial culture to a final density of approximately 10^5 to 10^6 CFU/mL.
- Incubate the cultures at the optimal temperature for the specific bacterium.
- At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture, perform serial dilutions, and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

DA-7867, like other oxazolidinones, inhibits bacterial protein synthesis by binding to the P site on the 50S ribosomal subunit. This binding prevents the formation of the 70S initiation complex,

which is a critical step in the initiation of protein synthesis. This unique mechanism of action results in no cross-resistance with other classes of antibiotics that target different stages of protein synthesis.[3][4][5]



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Mechanism of action of **DA-7867**.

Important Considerations

- **Solubility:** **DA-7867** is poorly soluble in aqueous media. It is essential to ensure complete dissolution in DMSO before preparing further dilutions. When diluting into aqueous buffers or culture media, precipitation may occur. If this happens, gentle warming and vortexing may help to redissolve the compound. The final concentration of DMSO in cell-based assays should be minimized (ideally $\leq 0.1\%$) and a vehicle control should always be included in experiments.
- **Stability:** While the DMSO stock solution is stable for extended periods when stored at -80°C , repeated freeze-thaw cycles should be avoided.[2] It is recommended to prepare single-use aliquots. The stability of **DA-7867** in aqueous working solutions is not well characterized and it is advisable to prepare these solutions fresh for each experiment.

- **Cytotoxicity:** There is currently limited publicly available data on the cytotoxicity of **DA-7867** against mammalian cell lines. It is recommended that researchers perform their own cytotoxicity assays (e.g., MTT, XTT, or LDH release assays) on the specific cell lines used in their experiments to determine the non-toxic concentration range.
- **Safety Precautions:** Standard laboratory safety practices should be followed when handling **DA-7867** and DMSO. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood.

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This document is intended for research use only. The information provided is based on currently available scientific literature and should be used as a guide. Researchers are encouraged to optimize protocols for their specific experimental conditions and to consult relevant regulatory guidelines.

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